molecular formula C19H16ClN3O3S B3410548 2-(4-chlorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide CAS No. 897614-20-9

2-(4-chlorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Cat. No. B3410548
CAS RN: 897614-20-9
M. Wt: 401.9 g/mol
InChI Key: NKETWZORLMUZEY-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide, also known as MPAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is not fully understood. However, it has been proposed that 2-(4-chlorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide inhibits the activity of enzymes involved in cancer cell growth and inflammation. It has also been suggested that 2-(4-chlorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide has been found to have biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 2-(4-chlorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide has also been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chlorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide in lab experiments include its high purity, low toxicity, and potential therapeutic properties. However, the limitations of using 2-(4-chlorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide in lab experiments include its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-(4-chlorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide. These include investigating its potential therapeutic properties in different types of cancer, studying its mechanism of action in more detail, and developing more efficient synthesis methods for 2-(4-chlorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide.
In conclusion, 2-(4-chlorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 2-(4-chlorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide as a therapeutic agent.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and anticancer activities. 2-(4-chlorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to reduce pain and inflammation in animal models.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-27(25,26)19-10-9-17(22-23-19)14-3-2-4-16(12-14)21-18(24)11-13-5-7-15(20)8-6-13/h2-10,12H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKETWZORLMUZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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